

Fe(II)EDTA stability issues alkaline conditions

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Compound Focus: Iron(II)-edta

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Frequently Asked Questions

- **What is the main stability issue with Fe(II)EDTA?** Fe(II)EDTA is easily oxidized by oxygen (O₂) in the flue gas or solution to Fe(III)EDTA [1] [2]. Fe(III)EDTA cannot coordinate with NO, leading to a rapid decline in denitrification efficiency over time [2].
- **Why are alkaline conditions a problem?** The stability of metal-EDTA complexes is pH-dependent [3]. Furthermore, alkaline conditions can favor the oxidation of Fe(II)EDTA and the precipitation of iron hydroxides, which deactivates the absorbent.
- **How can I stabilize Fe(II)EDTA or regenerate it from Fe(III)EDTA?** The most common and effective strategy is to introduce a reducing agent into the absorption system. The table below summarizes several reductants validated by recent research.

Comparison of Reduction Systems for Fe(II)EDTA

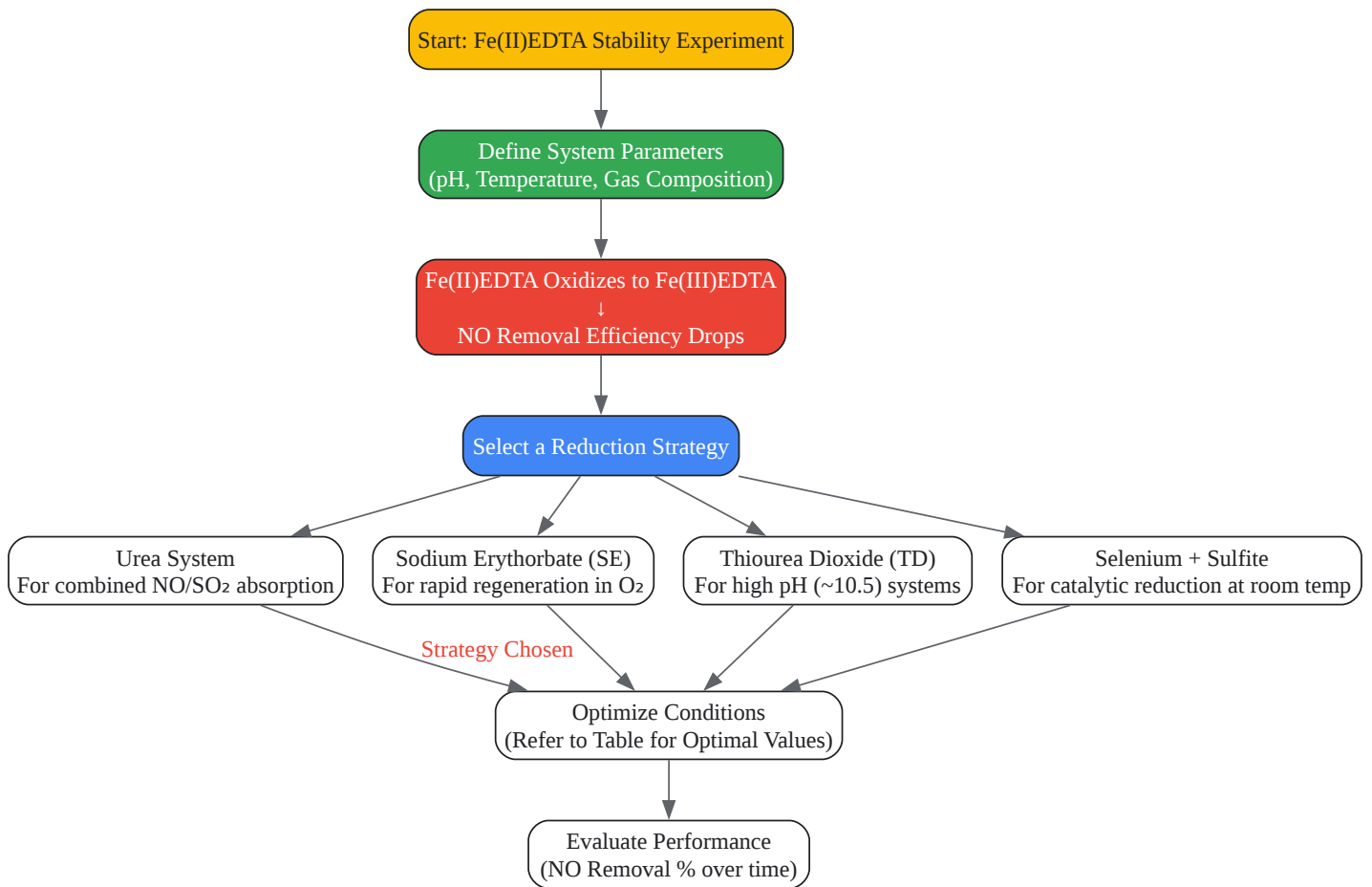
The following table summarizes key methods for maintaining Fe(II)EDTA activity, based on experimental data.

Reducing Agent / Additive	Key Function & Mechanism	Optimal Conditions / Concentration	Reported Effectiveness
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| **Urea ((NH₂)₂CO)** [1] | Synergistically absorbs NO; reacts with Fe(II)EDTA-NO to regenerate Fe(II)EDTA and also inhibits its oxidation. | Fe(II)EDTA: 0.014 mol/L Urea: 5 wt% | Maintained >91% NO removal for 80 min under optimal conditions [1]. | | **Sodium Erythorbate (SE)** [4] | Quickly reduces Fe(III)EDTA to Fe(II)EDTA and maintains long-term activity, even in the presence of O₂. | Weakly alkaline (pH ~8.0) | Significantly enhanced NO absorption; reduced overall mass transfer resistance [4]. | | **Thiourea Dioxide (TD)** [5] | Acts as a reductant for NO removal. Efficiency follows a pattern, first increasing then decreasing with temperature and concentration. | pH: 10.5 Temperature: 42°C TD: 0.02 mol·L⁻¹ | Achieved a maximum NO removal efficiency of 94.3% [5]. | | **Selenium (Se) Catalyzed Sulfite** [2] | Catalyzes the reduction of Fe(III)EDTA by Na₂SO₃. Operates via a reaction-controlled phase transfer catalysis cycle. | Room Temperature (25°C) | Enhanced the reduction rate of Fe(III)EDTA by four times compared to using sulfite alone [2]. |

Experimental Workflow for Stabilizing Fe(II)EDTA

The diagram below illustrates a general experimental workflow and the decision points for selecting a reduction strategy, based on the systems discussed.



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Methodology for a Key Experiment: Fe(II)EDTA/Urea System

To provide a concrete example, here is a detailed methodology for setting up the simultaneous absorption of NO and SO₂ using a combined Fe(II)EDTA and urea system, as described in the research [1].

- **1. Reagent Preparation:**

- **Fe(II)EDTA Solution:** Prepare a fresh solution. Chemicals like FeSO₄·7H₂O (99.0%) and C₁₀H₁₄N₂O₈Na₂·7H₂O (EDTA disodium salt, 99.0%) can be used.
- **Urea Solution:** Prepare an aqueous urea ((NH₂)₂CO, 99.0%) solution.
- **Mixed Absorbent:** Combine the solutions to achieve the **optimal ratio of 0.014 mol/L Fe(II)EDTA to 5 wt% urea** [1].
- **pH Adjustment:** Adjust the pH of the mixed solution using NaOH and H₂SO₄.

- **2. Experimental Setup:**

- **Packed Tower:** Use a packed tower (e.g., 1000 mm length, 20 mm internal diameter) as the absorption reactor.
- **Gas Simulation:** A standard setup includes cylinders of N₂, air, NO (99.99%), and SO₂ (99.99). Use rotameters to control gas flow and mix them in a gas cylinder to achieve desired inlet concentrations.
- **Liquid Flow:** The absorption liquid is pumped to the top of the packed tower at a controlled flow rate (e.g., 45 mL/min).
- **Gas Analysis:** The outlet concentrations of NO and SO₂ are measured using a flue gas analyzer (e.g., KM950) after the gas is dried with anhydrous calcium chloride.

- **3. Data Collection & Analysis:**

- Start the experiment after purging the reactor with N₂.
- Run the absorption process for a set duration (e.g., 80 minutes), measuring the outlet gas concentrations at regular intervals (e.g., every 10 minutes).
- Calculate the removal efficiency (η) using the formula: $\eta (\%) = [(C_{in} - C_{out}) / C_{in}] \times 100$, where C_{in} and C_{out} are the inlet and outlet concentrations of NO or SO₂ in ppmv [1].

Additional Technical Notes

- **Beyond Fe(II)EDTA:** If your application requires operation in consistently high pH environments (e.g., above 7.0), it may be worthwhile to investigate other iron chelates with greater inherent stability. For instance, **Fe-DTPA** remains stable in solutions with a pH up to approximately 6.5 [6].
- **Trade-offs:** When selecting a reducing agent, consider factors beyond mere effectiveness, such as cost, the potential for introducing secondary pollutants, and the complexity of the regeneration process.

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